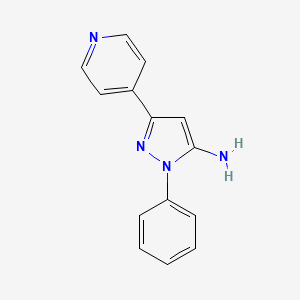

2-Phenyl-3-amino-5-(pyridin-4-yl)pyrazole

Description

Properties

Molecular Formula |

C14H12N4 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-phenyl-5-pyridin-4-ylpyrazol-3-amine |

InChI |

InChI=1S/C14H12N4/c15-14-10-13(11-6-8-16-9-7-11)17-18(14)12-4-2-1-3-5-12/h1-10H,15H2 |

InChI Key |

DETGUIXJAUBIEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=NC=C3)N |

Origin of Product |

United States |

Biological Activity

2-Phenyl-3-amino-5-(pyridin-4-yl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Structure and Synthesis

The compound features a pyrazole ring, which is known for its pharmacological versatility. The presence of both phenyl and pyridine groups enhances its interaction with biological targets, contributing to its activity spectrum. Recent studies have focused on optimizing the synthesis of such compounds to enhance their efficacy and selectivity against various diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 1.48 | Induction of apoptosis |

| This compound | HCT116 (colon cancer) | 2.28 | Cell cycle arrest at G2/M phase |

| This compound | PC3 (prostate cancer) | 0.33 | Inhibition of VEGFR signaling |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of signaling cascades like VEGFR and p38 MAPK .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Research indicates that derivatives like this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that these compounds can reduce the release of TNF-alpha in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Case Studies

- Study on Colon Cancer : A recent investigation into the effects of this compound on HCT116 cells showed a significant reduction in cell viability at concentrations as low as 2.28 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies targeting colon cancer .

- Inflammation Model : In a model of LPS-induced inflammation, treatment with pyrazole derivatives resulted in a marked decrease in TNF-alpha levels, supporting their role in mitigating inflammatory responses .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2, leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M, depending on the specific cancer cell type being targeted .

- Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, the compound can effectively reduce cytokine production and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Para-Fluorophenyl Substituents (e.g., Compound 3p) : In a series of pyrazole amide derivatives, para-electron-withdrawing groups (EWGs) like fluorine (3p) demonstrated superior antiviral activity against tobacco mosaic virus (TMV) compared to electron-donating groups (EDGs) like methyl (3k). The potency order was F > Cl > EDGs .

- Pyridin-4-yl vs. Phenyl : The substitution of a pyridin-4-yl group (as in the target compound) instead of a simple phenyl ring can enhance solubility and binding affinity due to the nitrogen atom’s lone pair, which facilitates interactions with biological targets .

Amino Group at Position 3

- The 3-amino group in the target compound may improve hydrogen-bonding capacity compared to non-amino analogs.

Activity Profiles of Related Compounds

Key Observations:

Antiviral Activity : Pyrazole derivatives with EWGs (e.g., 3p) outperform EDGs, suggesting that electron-withdrawing effects stabilize charge transfer during target binding .

Antimicrobial Activity : Hybrids combining pyrazole with oxadiazole and pyridine (e.g., 5a–t) show broad-spectrum activity, likely due to synergistic effects of multiple heterocycles .

Role of Pyridine : The pyridin-4-yl group in the target compound may enhance bioavailability compared to purely phenyl-substituted analogs, as seen in pyrazole-chalcone hybrids with improved pharmacokinetic profiles .

Q & A

Basic: What are the common synthetic routes for 2-Phenyl-3-amino-5-(pyridin-4-yl)pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. A general approach includes:

- Step 1: Formation of the pyrazole core via hydrazine-carbohydrazonoyl chloride reactions, as seen in ethyl 5-amino-3-(pyridin-4-yl)pyrazole derivatives .

- Step 2: Functionalization with phenyl and pyridinyl groups. For example, substituting trichlorophenyl groups under basic conditions (e.g., sodium ethoxide in ethanol) .

- Optimization Tips:

Advanced: How does the substitution pattern on the pyrazole ring influence the biological activity of derivatives?

Methodological Answer:

Substituents dictate binding affinity and selectivity. Key findings include:

- Pyridinyl Positioning: A pyridin-4-yl group at position 5 (vs. pyridin-3-yl) enhances kinase inhibition due to improved π-π stacking with ATP-binding pockets .

- Amino Group at Position 3: The 3-amino group facilitates hydrogen bonding with catalytic residues (e.g., in p38αMAP kinase), as shown in crystallography studies .

- Phenyl vs. Trichlorophenyl: Bulky substituents (e.g., 2,4,6-trichlorophenyl) increase steric hindrance, reducing off-target interactions but may lower solubility .

Case Study: Replacing 4-fluorophenyl with pyridin-4-yl in pyrazole derivatives shifted inhibitory activity from kinases to cancer-relevant targets .

Basic: What analytical techniques are most effective for characterizing structural conformation?

Methodological Answer:

- X-ray Crystallography: Resolves dihedral angles between pyrazole, pyridine, and phenyl rings (e.g., 54.6°–81.2° angles in ethyl 5-amino-3-(pyridin-4-yl)pyrazole), critical for SAR analysis .

- NMR Spectroscopy: Distinguishes regioisomers via chemical shifts of pyrazole C-H protons (δ 7.2–8.5 ppm for pyridinyl protons) .

- Mass Spectrometry: Confirms molecular weight (e.g., 227.22 g/mol for related carboxamide derivatives) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer:

- Systematic SAR Studies: Vary substituents incrementally (e.g., methyl vs. trifluoromethyl) and assess activity changes. For example, 5-methyl substitution on pyridine enhances cytotoxicity compared to unmodified analogs .

- Crystallographic Comparisons: Analyze binding modes of conflicting compounds. A 10° difference in dihedral angles can alter hydrogen-bonding networks, as seen in kinase inhibitors .

- Statistical Meta-Analysis: Pool data from multiple studies (e.g., antimicrobial assays ) to identify trends obscured by experimental variability.

Advanced: What methodological approaches are recommended for studying binding interactions with biological targets like kinases?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses. Pyridin-4-yl groups often align with hydrophobic pockets in kinase ATP-binding sites .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) for derivatives. For example, SPR revealed nM affinity for pyrazole-carboxamide inhibitors .

- Cellular Assays: Test inhibition of phosphorylation (e.g., Western blot for ERK/p38) in cancer cell lines. Derivatives with hydroxymethyl groups showed IC50 values <1 µM in cytotoxicity screens .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol or DMSO for high-purity crystals. Ethanol recrystallization achieved >95% purity in ethyl ester derivatives .

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) gradients separates regioisomers .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs .

Advanced: How can computational methods aid in optimizing the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME assess logP (aim for 2–3 for oral bioavailability) and CYP450 inhibition. Pyridine rings may increase metabolic stability .

- QSAR Modeling: Correlate substituent electronegativity (e.g., trifluoromethyl) with solubility and permeability. A QSAR model for pyrazole derivatives identified ClogP <2.5 as optimal .

- Free Energy Perturbation (FEP): Simulate substituent effects on binding free energy to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.